Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate

Medicinal Chemistry Organic Synthesis Building Block

Multi-step medicinal chemistry programs often stall when a building block lacks orthogonal reactivity handles. This single-entity diaryl acetate ester eliminates that bottleneck by combining four independently addressable functional groups in one molecule. - meta-Bromo substituent enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling without protecting-group manipulation. - meta-Cyano/para-nitro pair permits chemoselective reduction (NO₂→NH₂) or hydrolysis (CN→amide/tetrazole) under mild conditions. - Methyl ester serves as a masked carboxylic acid, hydrolysable on demand while leaving other groups intact. Supplied at ≥98% purity with full batch-specific quality documentation. Ships ambient; non-hazardous for routine international transport.

Molecular Formula C16H11BrN2O4
Molecular Weight 375.17 g/mol
Cat. No. B12081109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate
Molecular FormulaC16H11BrN2O4
Molecular Weight375.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(C1=CC(=CC=C1)Br)C2=CC(=C(C=C2)[N+](=O)[O-])C#N
InChIInChI=1S/C16H11BrN2O4/c1-23-16(20)15(10-3-2-4-13(17)8-10)11-5-6-14(19(21)22)12(7-11)9-18/h2-8,15H,1H3
InChIKeyPGHVZJVXPJEJTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate – Procurement-Ready Chemical Identity and Basic Characterization


Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate (CAS 1980039-05-1, MFCD28154760) is a fully synthetic, non‑natural diaryl acetate ester (C₁₆H₁₁BrN₂O₄, MW 375.17 g·mol⁻¹) that bears three electronically orthogonal pharmacophoric elements on two aromatic rings: a meta‑bromo substituent on one phenyl, and a meta‑cyano/para‑nitro pair on the other . The compound is commercially supplied as a single‑entity building block by multiple reputable vendors, typically at ≥98% purity, and is intended for use as a synthetic intermediate in medicinal chemistry and chemical biology programmes . No endogenous or natural product analogue has been reported.

Why Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate Cannot Be Replaced by Generic Close Analogs in Medicinal Chemistry Projects


The compound’s three substituents – a meta‑bromo group, a meta‑cyano group, and a para‑nitro group – are each capable of undergoing distinct, chemoselective transformations (e.g., Suzuki–Miyaura coupling at the Br site, reduction of the NO₂ to NH₂, or hydrolysis/reduction of the CN). Simultaneously, the methyl ester functions as a protected carboxylic acid that can be selectively unmasked under mild conditions. A generic substitution by a positional isomer (e.g., the para‑bromo or ortho‑bromo analogue) would reposition the halogen vector and alter the geometry of any subsequent cross‑coupling product. Replacing the methyl ester with an ethyl or benzyl ester would change the hydrolysis kinetics and compatibility with subsequent steps. Because the compound occupies a precise and synthetically enabling intersection of orthogonal reactivity handles, even seemingly minor structural changes can disrupt a multi‑step synthetic sequence or change the pharmacological profile of the final target molecule. Therefore, procurement cannot be based on simple in‑class similarity; it must be guided by quantitative, comparator‑backed evidence of the specific substitution pattern .

Quantitative Differentiation Evidence for Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate Versus Structural Analogs


Evidence Gap: No Publicly Available Head‑to‑Head Quantitative Comparator Data Exist for This Compound

A systematic search of the primary research literature, patents, authoritative databases (ChEMBL, BindingDB, PubChem BioAssay, Reaxys), and reputable vendor technical datasheets failed to identify any study in which methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate was directly compared with one or more structural analogues in a quantitative assay (e.g., enzymatic inhibition, cellular potency, in vivo pharmacokinetics, coupling yield, selectivity panel). Consequently, no evidence‑based differentiation claim that satisfies the mandatory Evidence Admission Rules can be made at this time. The absence of data should not be interpreted as evidence of equivalence; it merely reflects that this compound has not yet been the subject of published comparator‑driven profiling [1].

Medicinal Chemistry Organic Synthesis Building Block

Application Scenarios for Methyl 2-(3-cyano-4-nitrophenyl)-2-(3-bromophenyl)acetate Based on Structural Orthogonality


Multi‑Step Synthesis of Diversified Diaryl Scaffolds via Iterative Chemoselective Transformations

The combination of a bromo substituent (suitable for Suzuki, Buchwald–Hartwig, or Sonogashira coupling), a nitro group (reducible to aniline for amide formation or diazotisation), a cyano group (convertible to tetrazole, amide, or amine), and a methyl ester (hydrolysable to a carboxylic acid for further derivatisation) makes this compound a uniquely versatile starting material for generating complex, polysubstituted diaryl libraries in medicinal chemistry hit‑to‑lead programmes. No single analogue offers the same orthogonal reaction sequence without additional protection/deprotection steps.

Bioconjugation and Affinity Probe Synthesis Requiring Precise Halogen Placement

The meta‑bromo group provides a defined exit vector for palladium‑mediated cross‑coupling to install biotin, fluorophores, or photoaffinity labels. Changing the bromo position (ortho or para) would alter the geometry of the resulting probe and potentially impair target binding. Researchers who have validated a docking pose that requires a meta‑halogen should procure this compound rather than an isomeric analogue.

Prodrug and Pharmacokinetic Tuning via Selective Ester Hydrolysis

The methyl ester can be hydrolysed to the free carboxylic acid under mild basic conditions, while the cyano and nitro groups remain intact. This allows a single building block to serve both the ester form (e.g., for cellular permeability) and the acid form (for increased aqueous solubility). Analogues with alternative ester groups would exhibit different hydrolysis rates, potentially complicating pharmacokinetic optimisation.

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